Bienvenue dans la boutique en ligne BenchChem!

1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride

Lipophilicity Membrane permeability Physicochemical property prediction

1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride (CAS 1332765-74-8) is a synthetic piperidine derivative with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol. This compound belongs to the 4-(aminomethyl)piperidine chemotype, a privileged scaffold in medicinal chemistry that has yielded potent M₃ muscarinic receptor antagonists with sub-nanomolar affinity and >100-fold subtype selectivity.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71
CAS No. 1332765-74-8
Cat. No. B3027554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride
CAS1332765-74-8
Molecular FormulaC9H19ClN2O
Molecular Weight206.71
Structural Identifiers
SMILESCCC(=O)N1CCC(CC1)CN.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-2-9(12)11-5-3-8(7-10)4-6-11;/h8H,2-7,10H2,1H3;1H
InChIKeyPETLDUJFTIFRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride (CAS 1332765-74-8): Procurement-Oriented Compound Profile


1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride (CAS 1332765-74-8) is a synthetic piperidine derivative with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol [1]. This compound belongs to the 4-(aminomethyl)piperidine chemotype, a privileged scaffold in medicinal chemistry that has yielded potent M₃ muscarinic receptor antagonists with sub-nanomolar affinity and >100-fold subtype selectivity [2]. The target compound features an N-propanoyl substituent on the piperidine nitrogen and a free aminomethyl group at the 4-position, presenting as a hydrochloride salt that enhances aqueous solubility and long-term storage stability . As a bifunctional building block containing both a nucleophilic primary amine and a ketone carbonyl, this compound serves as a versatile intermediate for the synthesis of diverse bioactive molecules and screening libraries [3].

Why Structural Analogs of 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride Are Not Interchangeable


Within the 4-(aminomethyl)piperidine chemotype, even minor alterations to the N-acyl substituent produce quantifiable differences in physicochemical properties that directly impact pharmaceutical utility. The target compound, bearing an N-propanoyl group, exhibits a computed LogP of 1.0155 , compared to 0.8418 for the N-acetyl analog —a ΔLogP of +0.17 log units that translates to measurably different membrane permeability and pharmacokinetic partitioning behavior. Patent literature explicitly defines the C₁–C₃ alkyl scope on the piperidine nitrogen as a critical structural variable governing both synthetic utility and biological activity [1], confirming that the propanoyl (C₃) substitution pattern is not functionally equivalent to either shorter (acetyl, C₂) or bulkier (pivaloyl, branched C₄ with gem-dimethyl) analogs. Blind substitution of one N-acyl-4-(aminomethyl)piperidine for another without accounting for these quantified lipophilicity and steric differences risks altering reaction outcomes in downstream syntheses, deviating SAR trends in biological screening, and introducing uncontrolled variables in lead optimization programs.

Quantitative Differentiation Evidence for 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride Versus Closest Analogs


Computed Lipophilicity (LogP) Advantage of the N-Propanoyl Substituent Over the N-Acetyl Analog

The target compound, bearing an N-propanoyl group, has a computed LogP of 1.0155 , compared to 0.8418 for the direct N-acetyl analog (1-[4-(aminomethyl)piperidin-1-yl]ethanone, CAS 77445-06-8) . This represents a ΔLogP of +0.17 log units, indicating a modest but quantifiable increase in lipophilicity that is thermodynamically meaningful for membrane partitioning—a factor of approximately 1.5× in calculated octanol-water partition coefficient. The N-propanoyl group thus occupies an intermediate lipophilicity space between the more polar N-acetyl and the significantly more lipophilic N-pivaloyl analog (C₁₁H₂₃ClN₂O, MW 234.77), which introduces steric bulk and further increased LogP .

Lipophilicity Membrane permeability Physicochemical property prediction CNS drug design

Commercial Purity Advantage: 98% Specification Versus 95% Baseline for the Same Compound Class

Multiple suppliers offer this compound at a purity specification of 98% (NLT 98%) [REFS-1, REFS-2], exceeding the 95% minimum purity commonly listed for the same compound by other vendors . This 3-percentage-point difference in purity specification is not trivial in a research context: at the 95% level, up to 50 mg of unspecified impurities may be present per gram of material, whereas the 98% specification reduces this ceiling to 20 mg/g—a 60% reduction in maximum potential impurity burden. For structure-activity relationship (SAR) studies and biological assays where the identity and quantity of impurities can confound results, this higher purity specification reduces the risk of false-positive or false-negative outcomes attributable to contaminants rather than the compound of interest.

Chemical purity Quality control Procurement specification Assay reliability

Bifunctional Reactivity: Dual Amino and Ketone Functional Groups Enable Divergent Synthetic Derivatization

The compound possesses two chemically orthogonal reactive handles: a primary aliphatic amine (pKa ~10–11 for the conjugate acid) and a ketone carbonyl susceptible to nucleophilic addition or condensation. This bifunctionality enables sequential, chemoselective derivatization without protecting group manipulation—for example, reductive amination at the primary amine can be performed independently of ketone modifications such as oxime or hydrazone formation. The patent literature explicitly claims 4-(aminomethyl)piperidine derivatives with N-acyl substituents (including propanoyl) as key intermediates for the synthesis of pharmacologically active compounds [1]. By comparison, analogs that lack the free amine (e.g., N-alkylated or fully protected derivatives) or that replace the ketone with a less reactive functional group have reduced synthetic versatility, requiring additional synthetic steps to achieve comparable diversity. The hydrochloride salt form further facilitates handling during synthesis by providing a non-hygroscopic, easily weighable solid with enhanced bench-top stability .

Synthetic intermediate Parallel synthesis Library generation Medicinal chemistry

Documented Enzyme Inhibitory Activity: PNMT Inhibition with Ki in the Low Millimolar Range

This compound has been tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in epinephrine biosynthesis, yielding an inhibition constant (Ki) of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine PNMT [1]. While this affinity is in the low millimolar range and would not qualify the compound as a potent PNMT inhibitor, the data point is valuable for several reasons. First, it establishes that the compound is capable of engaging this enzyme target, providing a starting point for structure-based optimization—the N-propanoyl moiety can be systematically varied to improve affinity. Second, the weak affinity implies a low probability of confounding off-target PNMT effects when the compound is used as a synthetic intermediate or as a negative control in phenotypic screens. By contrast, many closely related 4-(aminomethyl)piperidine derivatives with more elaborate N-substituents have been optimized for sub-nanomolar potency at muscarinic M₃ receptors [2]; the PNMT data for this simple N-propanoyl analog provides a baseline activity profile against which the target selectivity of more potent analogs can be benchmarked.

PNMT inhibition Enzyme assay Binding affinity CNS target engagement

Optimal Application Scenarios for 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride Based on Differentiated Evidence


Scaffold for CNS-Penetrant Lead Optimization Leveraging Intermediate LogP

The target compound's computed LogP of 1.0155 places it within the favorable range for CNS drug design (LogP 1–3), offering a balanced lipophilicity profile that is superior to the more polar N-acetyl analog (LogP 0.84) while avoiding the excessive lipophilicity and steric bulk of the N-pivaloyl derivative [REFS-1, REFS-2]. Medicinal chemistry teams pursuing CNS targets such as muscarinic receptors, opioid receptors, or aminergic GPCRs can use this compound as a starting scaffold, confident that the propanoyl substituent provides an appropriate physicochemical foundation for blood-brain barrier penetration without the promiscuity risks associated with highly lipophilic fragments. The dual reactive handles (amine + ketone) further enable rapid SAR exploration through parallel chemistry [1].

High-Purity Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a commercial purity specification of 98%, this compound minimizes the risk of impurity-derived artifacts in sensitive biophysical assays such as surface plasmon resonance (SPR), thermal shift assays, and X-ray crystallography . For DEL construction, where the fidelity of each synthetic step directly impacts library quality and sequencing accuracy, the bifunctional nature of this building block—with its orthogonal amine and ketone groups—enables two independent points of DNA attachment or diversification, effectively doubling the chemical space accessible from a single scaffold. The hydrochloride salt ensures accurate weighing and long-term stability under ambient storage conditions .

Calibrated Reference Compound for PNMT Activity Screening and Catecholamine Pathway Research

The documented PNMT inhibition constant (Ki = 1.11 mM) provides a characterized weak-activity reference point for laboratories studying catecholamine biosynthesis [2]. This compound can serve as a negative or weak-activity control in PNMT inhibition assays, where its >10⁶-fold weaker affinity compared to optimized M₃ antagonists on the same 4-(aminomethyl)piperidine scaffold confirms minimal cross-target interference at PNMT for potent muscarinic ligands [3]. Procurement of this well-characterized material eliminates the need for in-house synthesis and characterization of a simple PNMT reference standard, reducing assay development time.

Intermediate for Gastrokinetic and Analgesic Agent Synthesis within the 4-(Aminomethyl)piperidine Patent Space

U.S. Patent 5,272,157 explicitly claims 4-(aminomethyl)piperidine derivatives bearing C₁–C₃ N-acyl substituents—including the propanoyl group present in the target compound—as intermediates for pharmacologically active compounds [4]. Related patent literature describes 4-(aminomethyl)piperidine benzamides as gastrokinetic agents and piperidine derivatives as multimodal analgesics targeting sigma and μ-opioid receptors [5]. The target compound's N-propanoyl substitution pattern places it directly within this claimed chemical space, making it a commercially available, pre-qualified intermediate for teams pursuing intellectual property in these therapeutic areas.

Quote Request

Request a Quote for 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.